REACTION_CXSMILES
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[NH2:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]3([C:26]4[CH:25]=[C:24]([NH2:27])[CH:23]=[CH:22][C:21]=4[C:20]4[C:15]3=[CH:16][CH:17]=[CH:18][CH:19]=4)[C:4]=2[CH:3]=1.I[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1.C[C:36]([CH3:39])([O-])[CH3:37].[Na+].C(P([C:50]([CH3:53])([CH3:52])C)C(C)(C)C)(C)(C)C>CC([O-])=O.CC([O-])=O.[Pd+2].C1(C)C=CC=CC=1>[C:29]1([N:1]([C:37]2[CH:36]=[CH:39][CH:52]=[CH:50][CH:53]=2)[C:2]2[CH:14]=[CH:13][C:12]3[C:11]4[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=4)[C:5]4([C:26]5[CH:25]=[C:24]([N:27]([C:6]6[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=6)[C:2]6[CH:14]=[CH:13][CH:12]=[CH:4][CH:3]=6)[CH:23]=[CH:22][C:21]=5[C:20]5[C:15]4=[CH:16][CH:17]=[CH:18][CH:19]=5)[C:4]=3[CH:3]=2)[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1 |f:2.3,5.6.7|
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Name
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Quantity
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3.46 g
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Type
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reactant
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Smiles
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NC1=CC=2C3(C4=CC=CC=C4C2C=C1)C1=CC=CC=C1C=1C=CC(=CC13)N
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Name
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Quantity
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6.8 mL
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Type
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reactant
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Smiles
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IC1=CC=CC=C1
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Name
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Quantity
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14.4 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[Na+]
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Name
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Quantity
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20 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
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Name
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Quantity
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0.112 g
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Type
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catalyst
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Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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The solution was quenched with water
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Type
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EXTRACTION
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Details
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extracted twice with chloroform
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated by rotary evaporation
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Name
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Type
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product
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Smiles
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C1(=CC=CC=C1)N(C1=CC=2C3(C4=CC=CC=C4C2C=C1)C1=CC=CC=C1C=1C=CC(=CC13)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |